molecular formula C5H8F3NO B2472880 3-(Trifluoromethyl)morpholine CAS No. 1196532-93-0

3-(Trifluoromethyl)morpholine

Cat. No.: B2472880
CAS No.: 1196532-93-0
M. Wt: 155.12
InChI Key: QLADYDPROMQLCA-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)morpholine is a heterocyclic organic compound characterized by the presence of a morpholine ring substituted with a trifluoromethyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)morpholine typically involves the introduction of the trifluoromethyl group into the morpholine ring. One common method is the reaction of morpholine with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate under basic conditions. The reaction is usually carried out in the presence of a base like potassium carbonate or sodium hydride to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. For instance, the use of palladium-catalyzed cross-coupling reactions has been explored to introduce the trifluoromethyl group into the morpholine ring with high selectivity and yield .

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.

    Substitution: The trifluoromethyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-oxides, while reduction can lead to the formation of morpholine derivatives with different substituents .

Scientific Research Applications

3-(Trifluoromethyl)morpholine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Morpholine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    3-(Trifluoromethyl)pyridine: Another trifluoromethyl-substituted heterocycle with distinct reactivity and applications.

    Trifluoromethylbenzene: A simpler aromatic compound with a trifluoromethyl group, used in different contexts.

Uniqueness: 3-(Trifluoromethyl)morpholine is unique due to the combination of the morpholine ring and the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

3-(trifluoromethyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO/c6-5(7,8)4-3-10-2-1-9-4/h4,9H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLADYDPROMQLCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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